3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one 3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one
Brand Name: Vulcanchem
CAS No.: 1182774-58-8
VCID: VC3061364
InChI: InChI=1S/C12H23N3O/c13-6-3-12(16)15-9-4-11(5-10-15)14-7-1-2-8-14/h11H,1-10,13H2
SMILES: C1CCN(C1)C2CCN(CC2)C(=O)CCN
Molecular Formula: C12H23N3O
Molecular Weight: 225.33 g/mol

3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one

CAS No.: 1182774-58-8

Cat. No.: VC3061364

Molecular Formula: C12H23N3O

Molecular Weight: 225.33 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one - 1182774-58-8

Specification

CAS No. 1182774-58-8
Molecular Formula C12H23N3O
Molecular Weight 225.33 g/mol
IUPAC Name 3-amino-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one
Standard InChI InChI=1S/C12H23N3O/c13-6-3-12(16)15-9-4-11(5-10-15)14-7-1-2-8-14/h11H,1-10,13H2
Standard InChI Key MCXFZGJAQVDTMA-UHFFFAOYSA-N
SMILES C1CCN(C1)C2CCN(CC2)C(=O)CCN
Canonical SMILES C1CCN(C1)C2CCN(CC2)C(=O)CCN

Introduction

Chemical Identity and Physicochemical Properties

3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one is a specialized organic compound characterized by its distinct molecular architecture. It contains a piperidine ring substituted at the 4-position with a pyrrolidine ring, while the piperidine nitrogen is connected to a propan-1-one chain that terminates with an amino group. This arrangement creates a molecule with multiple nitrogen centers that can participate in various interactions, including hydrogen bonding and metal coordination.

Basic Identification Parameters

The compound is identified by several standard parameters in chemical databases and research literature. Table 1 summarizes these key identifiers.

ParameterValue
CAS Number1182774-58-8
Molecular FormulaC₁₂H₂₃N₃O
Molecular Weight225.33 g/mol
IUPAC Name3-amino-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one
Standard InChIInChI=1S/C12H23N3O/c13-6-3-12(16)15-9-4-11(5-10-15)14-7-1-2-8-14/h11H,1-10,13H2
Standard InChIKeyMCXFZGJAQVDTMA-UHFFFAOYSA-N
SMILESC1CCN(C1)C2CCN(CC2)C(=O)CCN
PubChem Compound ID61041171

Structural Analysis and Chemical Properties

The molecular architecture of 3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one consists of three primary structural components that define its chemical behavior: the pyrrolidine ring, the piperidine ring, and the amino-propanone linker.

Key Structural Features

The compound's structure can be analyzed in terms of its functional groups and their spatial arrangement:

  • A five-membered pyrrolidine ring connected to the 4-position of a piperidine ring, creating a bicyclic system with two tertiary amine centers

  • A piperidine nitrogen connected to a propan-1-one chain

  • A terminal primary amine group separated from the carbonyl by two methylene units

This arrangement creates a molecule with multiple basic centers and a carbonyl group that can participate in various chemical reactions and molecular interactions.

Conformational Analysis

Comparison with Structurally Related Compounds

Understanding the relationship between 3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one and structurally related compounds provides valuable context for assessing its potential properties and applications.

Related Aminopropanone Derivatives

Several related compounds featuring the aminopropanone motif have been investigated for various applications. Table 2 compares key features of these compounds.

CompoundStructure FeatureMolecular WeightNotable Differences
3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-onePiperidine with pyrrolidine at position 4225.33 g/molContains both pyrrolidine and piperidine rings
3-Amino-1-piperidin-1-yl-propan-1-oneSimple piperidine ring170.25 g/molLacks the pyrrolidine substituent
3-Amino-1-(pyrrolidin-1-yl)propan-1-oneSimple pyrrolidine ring142.20 g/molSmaller ring system, lacks piperidine
2-Amino-1-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]propan-1-onePiperidine with p-methylphenylethyl substituent274.40 g/molContains p-methylphenylethyl group, different amino position

This comparison highlights the unique structural features of 3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one relative to simpler aminopropanone derivatives containing either piperidine or pyrrolidine rings alone .

Analytical Considerations

For researchers working with 3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one, various analytical methods can be employed to confirm its identity, assess its purity, and study its properties.

Nuclear Magnetic Resonance (NMR)

Proton (¹H) NMR spectroscopy would show characteristic signals for:

  • Methylene protons of the pyrrolidine ring (approximately δ 1.7-2.0 ppm for CH₂-CH₂ and δ 2.4-2.8 ppm for CH₂-N)

  • Methylene protons of the piperidine ring (complex pattern from δ 1.5-3.5 ppm)

  • Methylene protons adjacent to the carbonyl group (approximately δ 2.5-2.7 ppm)

  • Methylene protons adjacent to the amino group (approximately δ 2.8-3.0 ppm)

  • Amine protons (broad signal, position variable depending on conditions)

Carbon (¹³C) NMR would display:

  • A characteristic carbonyl carbon signal at approximately δ 170-175 ppm

  • Multiple methylene carbon signals in the δ 20-60 ppm region

Mass Spectrometry

Mass spectrometric analysis would typically show:

  • Molecular ion peak at m/z 225 (corresponding to the molecular weight)

  • Characteristic fragmentation patterns involving cleavage of the C-N bonds

  • Fragment ions corresponding to the pyrrolidine and piperidine substructures

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can be employed for purity assessment and separation. The compound's multiple basic centers would typically necessitate the use of reversed-phase conditions with appropriate modifiers (such as triethylamine or formic acid) to minimize peak tailing and improve chromatographic performance .

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